molecular formula C10H5Cl2NO2S B1451212 2-(3,5-Dichlorophenyl)thiazole-4-carboxylic acid CAS No. 1178420-52-4

2-(3,5-Dichlorophenyl)thiazole-4-carboxylic acid

Cat. No.: B1451212
CAS No.: 1178420-52-4
M. Wt: 274.12 g/mol
InChI Key: PNWWAVUFGSARND-UHFFFAOYSA-N
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Description

“2-(3,5-Dichlorophenyl)thiazole-4-carboxylic acid” is a chemical compound with the molecular formula C10H5Cl2NO2S . It is a derivative of thiazole, a five-membered heterocyclic compound that contains sulfur and nitrogen .


Molecular Structure Analysis

The molecular structure of “this compound” includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The compound also contains two chlorine atoms attached to the phenyl group .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Research has shown that benzofused thiazole analogs, including derivatives of thiazole rings, have been used as lead molecules in the development of therapeutic agents. These agents target a range of conditions, including cancer, inflammation, oxidative stress, and viral infections. For instance, the POCl3 mediated syntheses of novel benzofused thiazole derivatives have demonstrated significant antioxidant and anti-inflammatory activities, making them potential candidates for alternative therapeutic agents (Raut et al., 2020).

Biological Importance of Heterocyclic Systems

Heterocyclic compounds based on thiazole and its derivatives exhibit a wide range of biological activities, highlighting their importance in medicinal chemistry. Thiazole-based scaffolds, in particular, have been reviewed for their potent pharmacological potential across different therapeutic areas. The chemical versatility of thiazole allows for the creation of compounds with diverse biological functions, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. This versatility underlines the potential of 2-(3,5-Dichlorophenyl)thiazole-4-carboxylic acid and related compounds in drug development and other scientific research applications (Lelyukh, 2019).

Antioxidant and Anti-inflammatory Properties

The synthesis and pharmacological evaluation of benzofused thiazole derivatives have shown promising antioxidant and anti-inflammatory properties. These findings are significant for the development of new therapeutic agents targeting diseases associated with oxidative stress and inflammatory processes. The detailed study on the synthesized benzofused thiazole derivatives, including their in vitro evaluation for antioxidant and anti-inflammatory activities, demonstrates the therapeutic potential of thiazole derivatives in treating various conditions (Raut et al., 2020).

Future Directions

Thiazole derivatives, including “2-(3,5-Dichlorophenyl)thiazole-4-carboxylic acid”, have been studied for their diverse biological activities . Future research could focus on exploring the potential applications of this compound in various fields, such as medicinal chemistry.

Biochemical Analysis

Biochemical Properties

2-(3,5-Dichlorophenyl)thiazole-4-carboxylic acid plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the thiazole ring in this compound can undergo electrophilic and nucleophilic substitutions, making it reactive in biochemical pathways . The compound’s interactions with enzymes such as oxidoreductases and transferases have been studied, revealing its potential to modulate enzyme activity. These interactions are crucial for understanding the compound’s role in biochemical processes.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in enzyme activity . This binding can result in the modulation of gene expression, as the compound can influence transcription factors and other regulatory proteins. The thiazole ring’s ability to participate in various chemical reactions is central to its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce cellular stress and alter metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and enzyme modulation . At high doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in oxidative stress response and energy metabolism has been studied, revealing its potential to modulate key metabolic processes. Understanding these pathways is essential for elucidating the compound’s biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . These interactions determine the compound’s bioavailability and efficacy in biochemical reactions. Studies have shown that the compound can accumulate in specific cellular compartments, influencing its activity.

Subcellular Localization

The subcellular localization of this compound is essential for its function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles . This localization affects the compound’s activity and interactions with biomolecules. Understanding the subcellular distribution of the compound is crucial for elucidating its biochemical effects.

Properties

IUPAC Name

2-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO2S/c11-6-1-5(2-7(12)3-6)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWWAVUFGSARND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674293
Record name 2-(3,5-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178420-52-4
Record name 2-(3,5-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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